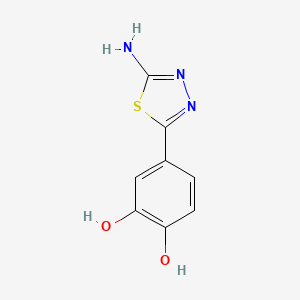

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

描述

属性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRSEAOZQCCMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Solvent and Catalyst Screening

Reaction solvents profoundly impact yield and purity. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance solubility of intermediates but may necessitate higher temperatures. In contrast, ethanol and methanol offer eco-friendly alternatives with moderate efficiency.

Catalytic systems such as p-toluenesulfonic acid (PTSA) and Amberlyst-15 have been explored to accelerate cyclization. For example, PTSA-catalyzed reactions reduce reaction times by 30% compared to uncatalyzed methods.

Purification Techniques

Chromatography and recrystallization are critical for obtaining high-purity products. Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent effectively separates byproducts, while recrystallization from ethanol/water mixtures (1:1) yields crystalline products with >95% purity.

Comparative Analysis of Synthesis Methods

Microwave-assisted synthesis offers the highest yield and purity, making it suitable for industrial-scale production. However, the chalcone hybrid method is preferable for generating derivatives with enhanced bioactivity.

Mechanistic Insights and Side Reactions

The formation of the 1,3,4-thiadiazole ring proceeds via a nucleophilic substitution mechanism. The amino group on the thiadiazole attacks the electrophilic carbon of the catechol moiety, followed by proton transfer and aromatization. Common side reactions include:

化学反应分析

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.

Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted thiadiazole derivatives from nucleophilic substitution .

科学研究应用

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

- CAS Number : 134952-04-8

- Molecular Weight : 209.22 g/mol

- Chemical Formula : C8H7N3O2S

The structure features a thiadiazole ring connected to a benzene derivative, which is crucial for its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound and its derivatives:

- Antifungal Activity : Research indicates that derivatives of thiadiazole compounds exhibit strong antifungal properties. For instance, a study reported that certain derivatives demonstrated significant activity against Phytophthora infestans, outperforming standard antifungal agents like Dimethomorph .

- Antibacterial Effects : The compound has also shown potential against various bacterial strains. A study involving derivatives of 2-amino-1,3,4-thiadiazole indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of thiadiazole derivatives. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Notably, some derivatives showed promising results in inhibiting tumor growth in vitro .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications:

- Crop Protection : Its effectiveness against plant pathogens suggests potential use as a fungicide in agriculture. The ability to combat resistant strains of fungi could enhance crop yields and food security .

- Synergistic Effects with Other Agents : The compound has been studied for its ability to enhance the efficacy of existing fungicides when used in combination therapies. This synergistic effect could lead to lower required dosages and reduced environmental impact .

Case Study 1: Antifungal Efficacy Against Phytophthora infestans

A study synthesized several 1,3,4-thiadiazole derivatives based on the structure of this compound. Among these compounds, one exhibited an EC50 value of 3.43 µg/ml against P. infestans, significantly lower than the reference compound Dimethomorph (5.52 µg/ml). This finding underscores the potential of this class of compounds in agricultural applications .

Case Study 2: Antibacterial Activity Profile

In another investigation focused on antibacterial activity, derivatives were tested against multiple bacterial strains using disk diffusion methods. The results indicated that compounds containing the thiadiazole moiety exhibited inhibition zones comparable to traditional antibiotics like ciprofloxacin. This highlights their potential as alternative antimicrobial agents .

作用机制

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function . The compound’s ability to cross cellular membranes due to its mesoionic nature allows it to interact with intracellular targets effectively .

相似化合物的比较

Structural Analogues with Thiadiazole and Benzene-1,2-diol Moieties

The target compound shares structural similarities with derivatives bearing modifications on the thiadiazole ring or benzene-diol group. Key analogues include:

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations :

- Substituent Effects: The amino group on the thiadiazole in the target compound contrasts with sulfur-linked phenyl groups in 3i/3j, which exhibit higher melting points (168–200°C) due to increased molecular rigidity .

- Bioactivity : Di(indolyl)methyl-substituted thiadiazoles (e.g., compound 5) show antifungal activity (83–92% yields) via in vitro assays, suggesting that bulky substituents enhance biological interactions .

- Fluorescence Probes: Stilbenoid analogues like compound 4 utilize extended aromatic systems (anthracene) for fluorescence lifetime extension, a property absent in the amino-thiadiazole target .

生物活性

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol, also known as a derivative of the 1,3,4-thiadiazole family, has garnered attention for its diverse biological activities. This compound possesses a unique structure that combines the thiadiazole moiety with a benzene diol, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets. Studies have shown that compounds containing this moiety demonstrate activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 42 μg/mL | |

| Aspergillus niger | 38 μg/mL |

These results suggest that the compound is particularly effective against certain fungal strains compared to standard antifungal agents like fluconazole.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study: Inhibition of NUDT5

A study investigated the binding interactions between this compound and NUDT5 (ADP-sugar pyrophosphatase), revealing that it could inhibit nuclear ATP synthesis from PAR (poly(ADP-ribose)), potentially leading to chromatin remodeling and reduced cancer cell proliferation . The binding energy calculations indicated strong interactions that could be exploited for therapeutic purposes.

Other Biological Activities

Beyond its antimicrobial and anticancer properties, derivatives of thiadiazoles have been reported to possess:

常见问题

Q. Can this compound be integrated into functional polymers, and what are the implications?

- Methodological Answer : Yes, via radical polymerization or polycondensation. For example, poly(5-Amino-3-phenyl-1,2,4-thiadiazole) exhibits conductivity and thermal stability, making it suitable for sensor or catalytic applications. Characterization requires GPC for molecular weight and FTIR for backbone integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。